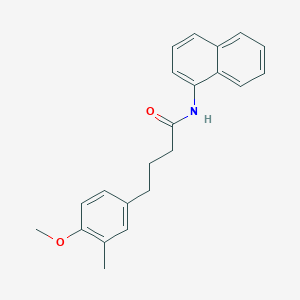![molecular formula C17H14N4O3S2 B11565700 Ethyl 4-{[6-amino-3,5-dicyano-4-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-3-oxobutanoate](/img/structure/B11565700.png)
Ethyl 4-{[6-amino-3,5-dicyano-4-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-{[6-amino-3,5-dicyano-4-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-3-oxobutanoate is a complex organic compound that features a pyridine ring substituted with amino, dicyano, and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[6-amino-3,5-dicyano-4-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-3-oxobutanoate typically involves multi-step organic reactions. One common method includes the formation of the pyridine ring through a cyclization reaction, followed by the introduction of the thiophene group via a cross-coupling reaction. The final step involves the esterification of the butanoate group under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[6-amino-3,5-dicyano-4-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-3-oxobutanoate undergoes various types of chemical reactions, including:
Oxidation: The thiophene group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile groups can be reduced to amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary or secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-{[6-amino-3,5-dicyano-4-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-3-oxobutanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 4-{[6-amino-3,5-dicyano-4-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-3-oxobutanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of multiple functional groups allows it to participate in various biochemical pathways, leading to its diverse biological effects.
Comparison with Similar Compounds
Ethyl 4-{[6-amino-3,5-dicyano-4-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-3-oxobutanoate can be compared with other similar compounds, such as:
Ethyl (2,6-difluorobenzyl){4-[(dimethylamino)methyl]-3-[(6-methoxy-3-pyridazinyl)carbamoyl]-5-(4-nitrophenyl)-2-thienyl}carbamate: This compound also features a thiophene group and is used in similar applications.
Imidazole-containing compounds: These compounds share the heterocyclic structure and are known for their broad range of chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of multiple reactive functional groups, which contribute to its versatility in scientific research.
Properties
Molecular Formula |
C17H14N4O3S2 |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
ethyl 4-(6-amino-3,5-dicyano-4-thiophen-2-ylpyridin-2-yl)sulfanyl-3-oxobutanoate |
InChI |
InChI=1S/C17H14N4O3S2/c1-2-24-14(23)6-10(22)9-26-17-12(8-19)15(13-4-3-5-25-13)11(7-18)16(20)21-17/h3-5H,2,6,9H2,1H3,(H2,20,21) |
InChI Key |
GRKDVQBGFUSKRG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)CSC1=C(C(=C(C(=N1)N)C#N)C2=CC=CS2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chlorophenoxy)-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B11565634.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-tert-butylbenzamide](/img/structure/B11565636.png)
![N'-[(1E)-dodecylidene]-2,4-dinitrobenzohydrazide](/img/structure/B11565643.png)

![4-chloro-N-[6,6-dimethyl-2,4-dioxo-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzenesulfonamide](/img/structure/B11565653.png)
![3-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(3,4-dichlorophenyl)-3-oxopropanamide](/img/structure/B11565661.png)
![2,2,3,3,4,4,4-Heptafluoro-N-[3-(2,2,3,3,4,4,4-heptafluorobutanamido)-1,4-dioxan-2-YL]butanamide](/img/structure/B11565674.png)

![ethyl 4-[(3-methylphenyl)methyl]-2-phenyl-1H-pyrrole-3-carboxylate](/img/structure/B11565680.png)
![N'-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide](/img/structure/B11565682.png)
![3,4-dichloro-N-{(E)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}aniline](/img/structure/B11565688.png)
![Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-{[(4-chlorophenyl)sulfanyl]methyl}pyrimidine-5-carboxylate](/img/structure/B11565694.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-5-chloronaphthalene-1-carboxamide](/img/structure/B11565696.png)
![3,7-dimethyl-1-({4-[(E)-phenyldiazenyl]phenyl}amino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11565704.png)
